molecular formula C20H29N7O2 B10994974 1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

Cat. No.: B10994974
M. Wt: 399.5 g/mol
InChI Key: TUKQTWPJTVNCNB-UHFFFAOYSA-N
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Description

1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide involves multiple steps, starting from the preparation of the triazolopyridazine core. The key steps include:

    Formation of the Triazolopyridazine Core: This is typically achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Coupling Reactions: The final step involves coupling the triazolopyridazine core with the piperidine moiety through amide bond formation, typically using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Industrial Applications: It may be used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

1-({1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide can be compared with other triazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H29N7O2

Molecular Weight

399.5 g/mol

IUPAC Name

1-[1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H29N7O2/c1-13(2)19-23-22-16-3-4-17(24-27(16)19)25-9-7-15(8-10-25)20(29)26-11-5-14(6-12-26)18(21)28/h3-4,13-15H,5-12H2,1-2H3,(H2,21,28)

InChI Key

TUKQTWPJTVNCNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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